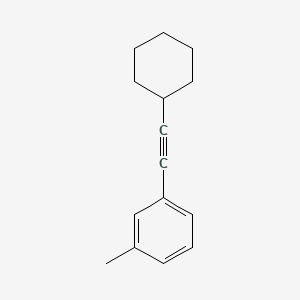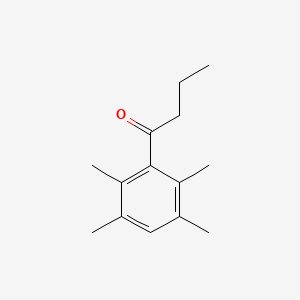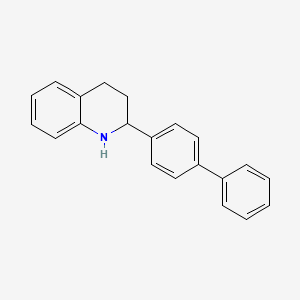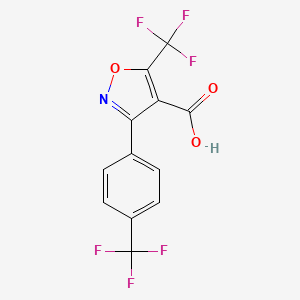
1-(Cyclohexylethynyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylethynyl)-3-methylbenzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with a cyclohexylethynyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-(Cyclohexylethynyl)-3-methylbenzene can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a cyclohexylacetylene is coupled with 3-bromotoluene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(Cyclohexylethynyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can convert it into a cyclohexylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylethyl derivatives.
Applications De Recherche Scientifique
1-(Cyclohexylethynyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 1-(Cyclohexylethynyl)-3-methylbenzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the cyclohexylethynyl and methyl groups, which can affect the electron density and steric properties of the benzene ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-(Cyclohexylethynyl)-3-methylbenzene can be compared with other alkylbenzenes and cycloalkyl-substituted benzenes. Similar compounds include:
1-(Cyclohexylethynyl)benzene: Lacks the methyl group, which can influence its reactivity and applications.
3-Methyl-1-phenylcyclohexane: Features a different substitution pattern, affecting its chemical and physical properties.
1-(Cyclohexylmethyl)benzene: Contains a cyclohexylmethyl group instead of a cyclohexylethynyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C15H18 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1-(2-cyclohexylethynyl)-3-methylbenzene |
InChI |
InChI=1S/C15H18/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8H2,1H3 |
Clé InChI |
SNVBMFUEXREVHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C#CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)


![ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14116405.png)
![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)



![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)


